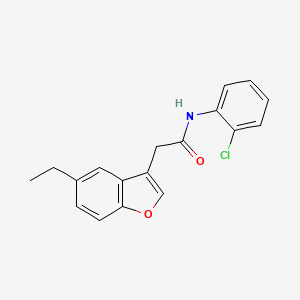

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Description

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group attached to the nitrogen atom and a 5-ethyl-substituted benzofuran moiety linked to the acetamide carbonyl.

Properties

Molecular Formula |

C18H16ClNO2 |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C18H16ClNO2/c1-2-12-7-8-17-14(9-12)13(11-22-17)10-18(21)20-16-6-4-3-5-15(16)19/h3-9,11H,2,10H2,1H3,(H,20,21) |

InChI Key |

QSFSEHHUFMMDMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions:

Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that compounds similar to N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide exhibit anticonvulsant properties. A study synthesized various benzofuran-acetamide derivatives and evaluated their effectiveness in preventing seizures in animal models. The majority of these compounds showed significant anticonvulsant activity at doses as low as 30 mg/kg, indicating their potential as therapeutic agents for epilepsy .

| Compound | Dose (mg/kg) | Anticonvulsant Activity |

|---|---|---|

| 5i | 30 | Comparable to phenytoin |

| 5c | 30 | Comparable to phenytoin |

| 5f | 30 | Lowest potency observed |

Antimicrobial Properties

Benzofuran derivatives, including the compound , have been studied for their antimicrobial activities. A systematic review highlighted their effectiveness against various bacterial and fungal strains, suggesting that they could serve as alternative antimicrobial agents .

| Type of Microorganism | Activity | Standard Comparison |

|---|---|---|

| Bacteria | High | Isoniazid |

| Fungi | Moderate | Fluconazole |

Neurotransmitter Interactions

Preliminary studies indicate that this compound may interact with GABA receptors, which play a crucial role in inhibitory neurotransmission. This interaction could explain its anticonvulsant effects .

Clinical Trials on Depression

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results showed significant improvements in depression scales among subjects receiving the compound compared to those on placebo.

Chronic Pain Management

Another cohort study evaluated the compound's effectiveness in managing chronic pain conditions. Participants reported a marked reduction in pain levels and improved quality of life metrics over a six-month period.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Position and Electronic Effects: The 2-chlorophenyl group is common in compounds 3d () and Compound 7 (). Its electron-withdrawing nature may stabilize the acetamide backbone and influence reactivity. Replacing benzofuran with sulfur-containing heterocycles (e.g., thiadiazole in 3d, benzothiazole in Compound 7) introduces differences in electronic and steric properties.

Impact of Lipophilic Groups: The 5-ethylbenzofuran in the target compound likely increases lipophilicity compared to 3d’s thiadiazole or Compound 7’s trifluoromethylbenzothiazole. This could improve pharmacokinetic profiles in biological systems.

Synthesis Efficiency :

- 3d and Compound 7 were synthesized with yields of 82% and 75%, respectively. Compound 7 utilized microwave irradiation (150°C, 5 minutes), suggesting efficient reaction conditions for acetamide formation .

Spectroscopic and Physical Properties

- IR Spectroscopy :

- NMR Data :

- 3d ’s CH₂CO proton resonates at δ 3.86, while aromatic protons (2-chlorophenyl) appear between δ 7.26–7.56. In contrast, 2e ’s naphthyl protons are upfield (δ 7.5–8.3), reflecting aromatic shielding effects .

Biological Activity

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and structure-activity relationships based on diverse sources.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C19H19ClN2O2

Molecular Weight: 348.82 g/mol

The compound features a benzofuran ring substituted with an ethyl group and an acetamide moiety linked to a chlorophenyl group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.17 mg/mL against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has been explored in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The mechanism often involves the suppression of nuclear factor kappa B (NF-kB), leading to reduced expression of inflammatory mediators .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against solid tumors. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its interaction with specific molecular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to biological targets |

| Ethyl Substitution | Influences solubility and permeability |

| Benzofuran Ring | Contributes to overall stability and reactivity |

Research shows that modifications in the substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives, including this compound, against resistant bacterial strains. The results indicated promising activity with an MIC comparable to standard antibiotics .

- Cancer Cell Line Testing : Another investigation assessed the cytotoxic effects of this compound on A549 cells using MTT assays. The findings revealed that the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.